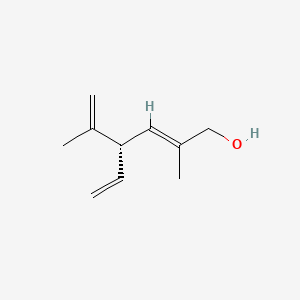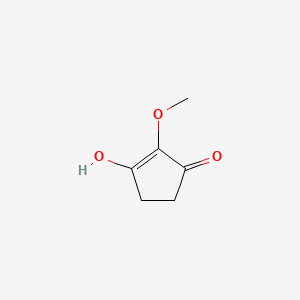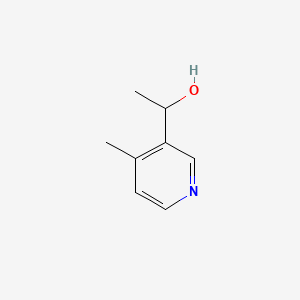
1-(4-Methylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS number 101870-76-2 . It has a molecular weight of 137.18 and a molecular formula of C8H11NO .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylpyridin-3-yl)ethan-1-ol” consists of a pyridine ring attached to an ethanol group . The pyridine ring contains a methyl group at the 4th position .Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a compound with a molecular weight of 137.18 and a molecular formula of C8H11NO . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .科学的研究の応用
Health Effects of Solvents
A study on the occupational exposure to chlorinated solvents, such as methylene chloride and chloroform, has shown associations with adverse health effects, including neurotoxicity and carcinogenicity. This research highlights the importance of understanding chemical exposure risks and the mechanisms of toxicity (A. Ruder, 2006).
Fruit and Vegetable Preservation
Research on 1-methylcyclopropene (1-MCP) explores its effects on the ripening and senescence of fruits and vegetables, demonstrating the chemical's role in improving product quality. This indicates the potential for chemicals to manipulate biological processes in agriculture (C. Watkins, 2006).
Flavor Characterization
A study on the characterization of mushroom-like flavor in Melittis melissophyllum L. using gas chromatography signifies the utility of chemical analysis in understanding and replicating natural flavors, pointing to applications in food science and industry (F. Maggi et al., 2012).
Gas Separations
Investigation into the performance of supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, underscores the relevance of chemical engineering in developing more efficient separation technologies (P. Scovazzo, 2009).
Lignin Acidolysis
A review of the acidolysis of lignin model compounds emphasizes the significance of chemical reactions in the breakdown and valorization of lignin, a major component of plant biomass, suggesting pathways for renewable material processing (T. Yokoyama, 2015).
特性
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

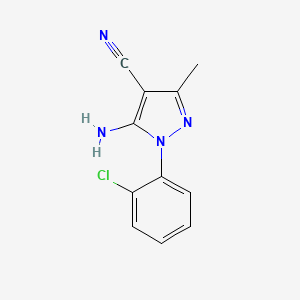
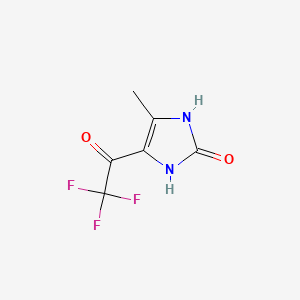
![[1,2]Oxazolo[5,4-E]indolizine](/img/structure/B566548.png)
![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)
![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)
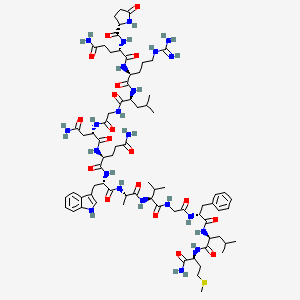
![1H-[1,2]Oxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)

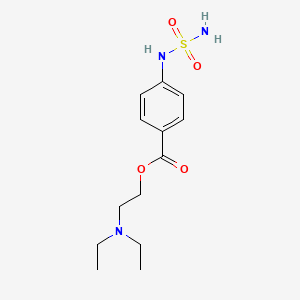
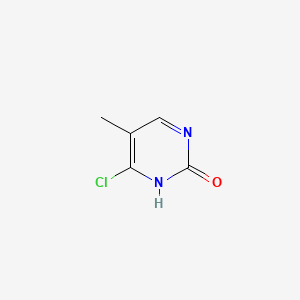
![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
